molecular formula C₅H₁₂ClNO₂ B1141907 trans-3,4-Dihydroxypiperidine hydrochloride CAS No. 443648-97-3

trans-3,4-Dihydroxypiperidine hydrochloride

Cat. No.: B1141907
CAS No.: 443648-97-3
M. Wt: 153.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,4-Dihydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a piperidine derivative, specifically a dihydroxylated form, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxypiperidine hydrochloride typically involves the dihydroxylation of piperidine derivatives. One common method includes the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3,4-Dihydroxypiperidine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form piperidine derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3,4-Dihydroxypiperidine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives and natural products.

Biology: In biological research, it is used to study enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of trans-3,4-Dihydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    trans-2,5-Dihydroxypiperidine: Another dihydroxylated piperidine derivative with hydroxyl groups at different positions.

    4-Hydroxypiperidine: A piperidine derivative with a single hydroxyl group.

Uniqueness: trans-3,4-Dihydroxypiperidine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFLCBNCAMFON-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.